molecular formula C14H26O10 B1149303 Ethyl rutinoside CAS No. 187539-57-7

Ethyl rutinoside

Cat. No.: B1149303
CAS No.: 187539-57-7
M. Wt: 354.35024
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Ethyl rutinoside, also known as rutin, is a flavonoid glycoside that interacts with various targets in the body. It has been shown to interact with free radicals and various protein systems . The primary targets of rutin include inflammatory, apoptotic, autophagic, and angiogenic signaling mediators, including nuclear factor-κB, tumor necrosis factor-α, interleukins, light chain 3/Beclin, B cell lymphoma 2 (Bcl-2), Bcl-2 associated X protein, caspases, and vascular endothelial growth factor .

Mode of Action

Rutin exhibits antioxidant, anti-inflammatory, anti-allergy, and antitumor activity by interacting with its targets . It can bind to these targets and modulate their activity, leading to changes in cellular functions. For example, by interacting with free radicals, rutin can exhibit antioxidant activity, neutralizing these harmful molecules and preventing cellular damage .

Biochemical Pathways

Rutin affects several biochemical pathways. It has been found to be involved in the rutin catabolic pathway, where it is metabolized by enzymes such as quercitrinase . Additionally, rutin can influence the JAK2/STAT3 pathway, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

Rutin is relatively poorly absorbed in the intestines. The microflora of the lower gut hydrolyze rutin to its aglycone, quercetin, and the sugar residue, which are subsequently absorbed by the small intestine wall . The metabolism of rutin was investigated for peroral administration to rats and rabbits. Their urine showed the three rutin metabolites 3

Biochemical Analysis

Biochemical Properties

Ethyl rutinoside plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as PGE2, GSK3β, and PPARγ . These interactions are crucial for its anti-inflammatory and antioxidant activities. This compound also exhibits strong binding affinity to these enzymes, which enhances its biological efficacy.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to down-regulate the expression of p-JAK2, p-STAT3, caspase-3, and Bax, while up-regulating the expression of Bcl-2 . These changes contribute to its anti-apoptotic and neuroprotective effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound effectively triggers cytoskeleton collapse, mitochondrial dysfunction, and consequent calcium overload to achieve apoptosis . It also modulates the JAK2/STAT3 pathway, which is crucial for its anti-inflammatory and anticancer activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound remains stable under various conditions, but its degradation products can also exhibit biological activities . Long-term studies have shown that this compound can maintain its efficacy in in vitro and in vivo models, providing sustained anti-inflammatory and antioxidant effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant therapeutic effects without any adverse effects . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its antioxidant and anti-inflammatory activities. It interacts with enzymes such as PGE2, GSK3β, and PPARγ, which play crucial roles in its metabolism . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biological efficacy.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for its biological activities, as they determine its availability and efficacy at the target sites.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can localize to the mitochondria, where it exerts its effects on mitochondrial function and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl rutinoside can be synthesized through the esterification of rutin with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of ethanol and maintained at that temperature for several hours to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction of rutin from plant sources, followed by its esterification with ethanol. The extraction process often employs liquid-solid extraction methods, such as Soxhlet extraction or maceration, using methanol or methanol-water mixtures as extractants . The extracted rutin is then subjected to esterification under controlled conditions to produce this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl rutinoside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones and other oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydro derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents, under conditions specific to the desired substitution.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl rutinoside has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Ethyl rutinoside is similar to other flavonoid glycosides, such as:

Uniqueness of this compound: this compound is unique due to its esterification with ethanol, which may enhance its solubility and bioavailability compared to its parent compound, rutin. This modification can potentially improve its therapeutic efficacy and application in various fields.

Properties

IUPAC Name

2-[(6-ethoxy-3,4,5-trihydroxyoxan-2-yl)methoxy]-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O10/c1-3-21-13-12(20)10(18)8(16)6(24-13)4-22-14-11(19)9(17)7(15)5(2)23-14/h5-20H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWGIVYORFJYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(C(C(O1)COC2C(C(C(C(O2)C)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of ethyl rutinoside formation in Tartary buckwheat?

A1: The study focuses on understanding how enzymes naturally present in Tartary buckwheat can modify flavonoid glycosides, leading to the formation of various compounds, including this compound []. While the study itself doesn't delve into the specific properties or applications of this compound, it highlights its presence as a product of these enzymatic reactions. This is significant because it sheds light on the complexity of biochemical processes within the plant and potentially identifies new molecules of interest for further research.

Q2: Does the study provide information about the potential applications of this compound?

A2: No, the study primarily focuses on characterizing the enzymatic transformations occurring within Tartary buckwheat []. It does not delve into potential applications of this compound or its biological activities. Further research would be needed to explore those aspects.

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